3-Iodo-2,5-dimethylpyrazine
Overview
Description
3-Iodo-2,5-dimethylpyrazine is a chemical compound that belongs to the pyrazine family. It is a halogenated pyrazine with the molecular formula C6H7IN2 and a molecular weight of 234.04 g/mol . This compound is characterized by the presence of an iodine atom at the third position and two methyl groups at the second and fifth positions on the pyrazine ring. It is a solid at room temperature and is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Mechanism of Action
Target of Action
Pyrazines and their derivatives are known to interact with various biological targets, influencing a range of physiological processes .
Mode of Action
Pyrazines typically interact with their targets through non-covalent interactions, such as hydrogen bonding and van der Waals forces . These interactions can lead to changes in the conformation or activity of the target, resulting in a physiological response .
Biochemical Pathways
It’s known that pyrazines are typically formed from amino acids and sugars in chemical reactions such as the maillard reaction . In a study, it was demonstrated that 3-ethyl-2,5-dimethylpyrazine, a related compound, can be produced from L-threonine by a simple bacterial operon .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Pyrazines and their derivatives are known to have various physiological effects, including acting as flavoring agents in foods and as chemical transmitters in living organisms .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can significantly influence the action of a compound .
Biochemical Analysis
Biochemical Properties
3-Iodo-2,5-dimethylpyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with L-threonine dehydrogenase, an enzyme involved in the metabolic pathway of L-threonine. This interaction facilitates the conversion of L-threonine to 2,5-dimethylpyrazine, highlighting the compound’s role in metabolic processes . Additionally, this compound can bind to specific proteins, influencing their activity and stability.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In airway epithelial cells, exposure to this compound has been shown to compromise the cells’ ability to respond to signaling agonists, which are crucial for maintaining salt and water balance at the airway surface . This indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can activate or inhibit enzymes, leading to changes in gene expression. For example, it has been observed to activate the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel through a protein kinase A-dependent mechanism . This activation alters ion conductance and affects cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as keeping it in a dark place at temperatures between 2-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, studies on pyrazine derivatives have shown that the oral LD50 in rats ranges from 158 mg/kg to over 4,000 mg/kg, indicating varying levels of toxicity . Similar studies on this compound are needed to determine its safe dosage range.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as L-threonine dehydrogenase and aminoacetone oxidase, facilitating the conversion of L-threonine to 2,5-dimethylpyrazine . This interaction highlights the compound’s role in metabolic flux and its impact on metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-2,5-dimethylpyrazine can be achieved through various methods. One common approach involves the iodination of 2,5-dimethylpyrazine. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction proceeds as follows:
2,5-Dimethylpyrazine+Iodine+Oxidizing Agent→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-2,5-dimethylpyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form 2,5-dimethylpyrazine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 3-amino-2,5-dimethylpyrazine, 3-thio-2,5-dimethylpyrazine, and 3-alkoxy-2,5-dimethylpyrazine.
Oxidation Reactions: Products include 2,5-dimethylpyrazine-3-carboxylic acid.
Reduction Reactions: The major product is 2,5-dimethylpyrazine.
Scientific Research Applications
3-Iodo-2,5-dimethylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of agrochemicals and flavoring agents.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazine: Lacks the iodine atom, making it less reactive in substitution reactions.
3-Bromo-2,5-dimethylpyrazine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological properties.
3-Chloro-2,5-dimethylpyrazine: Contains a chlorine atom, which affects its chemical and biological behavior differently compared to the iodine analog.
Uniqueness
3-Iodo-2,5-dimethylpyrazine is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activities. The larger atomic radius and higher polarizability of iodine compared to other halogens like bromine and chlorine result in different chemical and physical properties .
Properties
IUPAC Name |
3-iodo-2,5-dimethylpyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2/c1-4-3-8-5(2)6(7)9-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STLFJVQEKULVQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70577956 | |
Record name | 3-Iodo-2,5-dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59021-15-7 | |
Record name | 3-Iodo-2,5-dimethylpyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70577956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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